molecular formula C13H13N3O2S B2478906 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 374769-31-0

5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2478906
CAS No.: 374769-31-0
M. Wt: 275.33
InChI Key: KXKYOSLSOAFLSS-UHFFFAOYSA-N
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Description

5-(((4-Ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a dihydropyrimidine core substituted with a thioxo group at position 2 and a ((4-ethylphenyl)amino)methylene moiety at position 3. This compound belongs to a class of molecules widely investigated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its synthesis typically involves condensation reactions between thiobarbituric acid and aromatic aldehydes or amines under microwave irradiation or conventional heating .

Properties

IUPAC Name

5-[(4-ethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-8-3-5-9(6-4-8)14-7-10-11(17)15-13(19)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVHZMLJQRLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Introduction to 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

This compound is a synthetic compound classified as a pyrimidine derivative. Pyrimidine derivatives are recognized for their extensive biological activities, including antiviral, anticancer, and antimicrobial properties. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and formation of more complex molecules, which can be utilized in various chemical reactions.

Biology

Biological Activity : The compound's biological properties make it an attractive candidate for studying cellular processes. Research indicates that it may interact with specific molecular targets within cells, potentially inhibiting certain enzymes or interfering with cellular signaling pathways.

Medicine

Anticancer Properties : There is significant interest in the compound's potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by affecting DNA replication and repair mechanisms.

Antimicrobial Activity : The compound also shows promise in antimicrobial applications, making it a candidate for further drug development aimed at combating bacterial infections.

Industry

Material Development : In industrial applications, this compound can be used to develop new materials with specific properties tailored for particular uses. Its chemical versatility allows for adaptations that can enhance material performance in various applications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The initial step involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor.
  • Catalysis and Heating : This reaction is often catalyzed by acetic acid and requires heating to promote product formation.
  • Purification : Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but on a larger scale. Optimization for efficiency and yield is crucial, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the thioxo group to a thiol group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents : Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents.
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride are typically used for reduction.
  • Substitution Reagents : Alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The products formed from these reactions depend on specific conditions used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction can produce thiol derivatives.

Similar Compounds

  • 2-thioxodihydropyrimidine Derivatives : These compounds share structural similarities and exhibit comparable biological activities.
  • 4-Ethylphenylamine Derivatives : Compounds containing this moiety may display similar reactivity and biological effects.

Uniqueness

What distinguishes this compound is its specific combination of functional groups. This unique structure may confer distinct properties and activities not observed in other similar compounds, making it a valuable subject for further research and development.

Mechanism of Action

The mechanism of action of 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Thiobarbituric Acid Derivatives and Their Properties

Compound Name Substituent(s) Synthesis Method Key Biological Activity/Property Reference(s)
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3a) Indole-3-ylmethylene Aldol condensation Antiparasitic activity
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene, 1,3-diethyl Recrystallization from ethanol Crystallographic stability
5-((1-(2-Bromobenzoyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2-Bromobenzoyl-indolemethylene Microwave-assisted condensation DNA polymerase inhibition (IC₅₀: ~20 μM)
5-((3,5-Di-tert-butyl-4-hydroxybenzylidene))-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,5-Di-tert-butyl-4-hydroxybenzylidene Solvent-free condensation Anti-inflammatory (IC₅₀: 173 μM in mice)
5-((4-Hydroxycoumarin-3-yl)methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (49) Coumarin-methylidene Base-catalyzed condensation Anticancer (cell line-specific activity)
5-((3-Nitrophenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3-Nitrobenzylidene Catalyst-free C(sp³)−H activation Antimicrobial

Key Comparative Findings

Physicochemical Properties

  • Thermal Stability : Derivatives with bulky substituents (e.g., di-tert-butyl) exhibit decomposition temperatures >250°C, while simpler analogs degrade below 200°C .
  • Solubility: Ethyl or diethyl substitutions (e.g., 4′k–m) improve ethanol solubility compared to polar hydroxy- or nitro-substituted derivatives .

Mechanistic Insights

  • Anti-inflammatory Activity : The di-tert-butyl-4-hydroxybenzylidene derivative reduces COX-2 expression in murine models, correlating with its electron-donating substituents .
  • Antimicrobial Action : Nitro- and bromo-substituted derivatives disrupt microbial membranes via thiol group interactions .

Biological Activity

The compound 5-(((4-ethylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.

Structure

The compound features a thioxodihydropyrimidine core with an ethylphenyl substitution, contributing to its unique biological activity. The molecular formula is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S, and its structure can be represented as follows:

5 4 ethylphenyl amino methylene 2 thioxodihydropyrimidine 4 6 1H 5H dione\text{5 4 ethylphenyl amino methylene 2 thioxodihydropyrimidine 4 6 1H 5H dione}

Synthesis

The synthesis of similar compounds typically involves the reaction of barbituric acid derivatives with various amines in a suitable solvent, often yielding significant quantities of the desired products with high purity levels .

Antiglycation and Enzyme Inhibition

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , a target for managing diabetes by delaying carbohydrate absorption. The synthesized derivatives were evaluated for their capacity to inhibit α-glucosidase and protein glycation in vitro. The results indicated that several derivatives exhibited moderate to significant activity against protein glycation, with IC50 values ranging from 31.5 µM to 554.76 µM .

CompoundIC50 (µM)Activity Level
531.5Significant
6554.76Moderate
Rutin54.59Standard
Acarbose875.75Standard

Anticancer Activity

In addition to its enzyme inhibition properties, compounds in this class have shown promising anticancer activity. For instance, certain derivatives have demonstrated greater efficacy than standard drugs like Adriamycin (ADR) against human breast and prostate cancer cell lines. The presence of specific functional groups, such as the C=S group in the pyrimidine ring, has been linked to enhanced anticancer responses .

Case Studies

  • Study on Anticancer Activity : A study evaluated various thioxodihydropyrimidine derivatives against human cancer cell lines and found that some compounds exhibited over 70% growth inhibition at concentrations as low as 10410^{-4} M .
  • α-Glucosidase Inhibition Study : Another investigation focused on the inhibition of α-glucosidase by these compounds, revealing that structural modifications could significantly enhance inhibitory potency .

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level:

  • Hydrogen Bonding : The thioxo group can form hydrogen bonds with amino acid residues in target enzymes, enhancing binding affinity.
  • Hydrophobic Interactions : The ethylphenyl moiety contributes to hydrophobic interactions that stabilize the complex formed between the enzyme and inhibitor.

Molecular Docking Studies

Molecular docking studies have supported experimental findings by predicting favorable binding conformations of these compounds within enzyme active sites. For example, docking results indicated that the compound could effectively bind to α-glucosidase through multiple interaction types, including π–π stacking and hydrophobic contacts .

Q & A

Q. What statistical models are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons in antioxidant assays .

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